molecular formula C7H6N2OS B12870835 5-(Furan-3-yl)thiazol-2-amine

5-(Furan-3-yl)thiazol-2-amine

Cat. No.: B12870835
M. Wt: 166.20 g/mol
InChI Key: IBNODQLVZVCONN-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)thiazol-2-amine is a heterocyclic compound that contains both a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the oxygen atom in the furan ring, contributes to the compound’s unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-3-yl)thiazol-2-amine typically involves the reaction of furan derivatives with thiazole precursors. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. For example, the reaction of 3-furylmethyl bromide with thiourea in the presence of a base can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-3-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or thiazole rings .

Scientific Research Applications

5-(Furan-3-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-3-yl)thiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-yl)thiazol-2-amine
  • 5-(Thiophen-3-yl)thiazol-2-amine
  • 5-(Pyridin-3-yl)thiazol-2-amine

Uniqueness

5-(Furan-3-yl)thiazol-2-amine is unique due to the presence of both a furan and a thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the electronic and steric effects of the furan ring .

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

5-(furan-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H6N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h1-4H,(H2,8,9)

InChI Key

IBNODQLVZVCONN-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C2=CN=C(S2)N

Origin of Product

United States

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